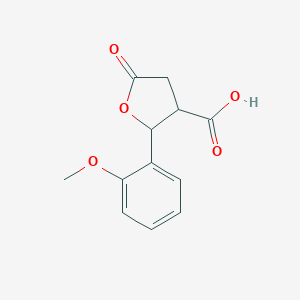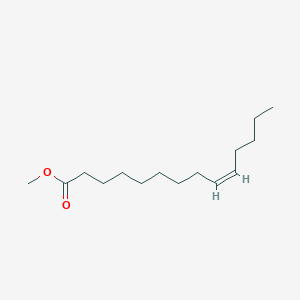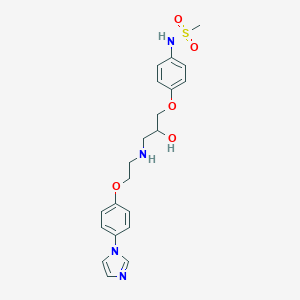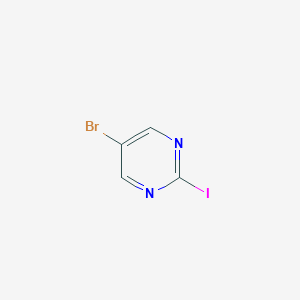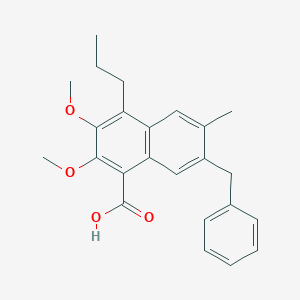
2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid is a synthetic organic compound belonging to the naphthalene carboxylic acid family This compound is characterized by its complex structure, which includes multiple functional groups such as methoxy, methyl, phenylmethyl, and propyl groups attached to a naphthalene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid typically involves multi-step organic reactions. One common method starts with the naphthalene core, which undergoes a series of substitutions and functional group modifications. Key steps include:
Methoxylation: Introduction of methoxy groups at the 2 and 3 positions of the naphthalene ring using methanol and a suitable catalyst.
Alkylation: Addition of methyl and propyl groups at the 6 and 4 positions, respectively, often through Friedel-Crafts alkylation.
Benzylation: Attachment of the phenylmethyl group at the 7 position using benzyl chloride and a Lewis acid catalyst.
Carboxylation: Introduction of the carboxylic acid group at the 1 position, typically through carboxylation of a suitable precursor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to increase yield and purity while reducing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
2,3-Dimethoxy-6-methyl-1-naphthalenecarboxylic Acid: Lacks the phenylmethyl and propyl groups, resulting in different chemical properties and applications.
2,3-Dimethoxy-7-(phenylmethyl)-1-naphthalenecarboxylic Acid: Similar structure but without the methyl and propyl groups, leading to variations in reactivity and biological activity.
6-Methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid: Does not have the methoxy groups, affecting its solubility and chemical behavior.
Uniqueness: The combination of methoxy, methyl, phenylmethyl, and propyl groups in 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid imparts unique chemical properties, making it distinct from other naphthalene derivatives. These properties include enhanced solubility, specific reactivity patterns, and potential biological activities that are not observed in similar compounds.
特性
IUPAC Name |
7-benzyl-2,3-dimethoxy-6-methyl-4-propylnaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O4/c1-5-9-18-19-12-15(2)17(13-16-10-7-6-8-11-16)14-20(19)21(24(25)26)23(28-4)22(18)27-3/h6-8,10-12,14H,5,9,13H2,1-4H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYOMFTVFYDYID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
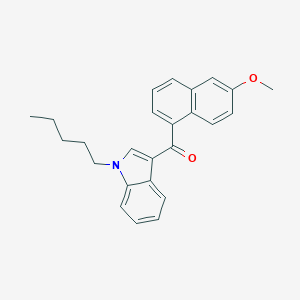
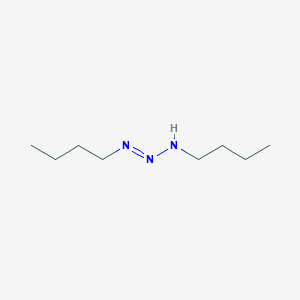
![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)
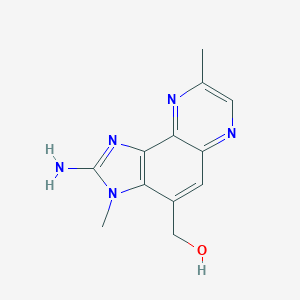
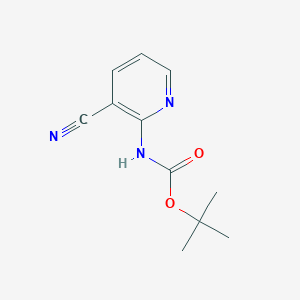
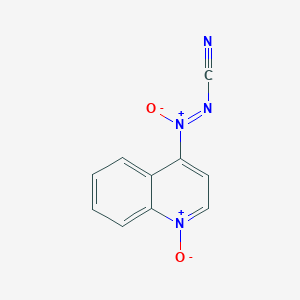

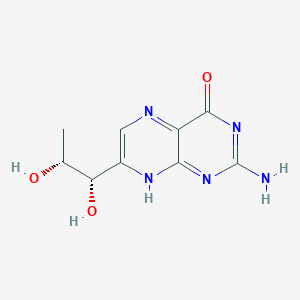
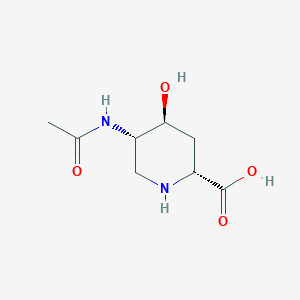
![3-[(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48910.png)
